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Hexanolamino PAF C-16 quality control and purity assessment

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Compound of Interest

Compound Name: Hexanolamino PAF C-16

Cat. No.: B153064

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Hexanolamino PAF C-16 Technical Support Center

Welcome to the technical support center for **Hexanolamino PAF C-16**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this platelet-activating factor (PAF) analog.

Frequently Asked Questions (FAQs)

Q1: What is **Hexanolamino PAF C-16**?

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by the formal name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine.[1][2] It is known to exhibit mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and experimental conditions.[1][2]

Q2: What are the typical specifications for this product?

Hexanolamino PAF C-16 is typically supplied as a lyophilized powder with a purity of ≥98%.[1] For detailed specifications, please refer to the table below.

Q3: How should I store and handle **Hexanolamino PAF C-16**?



For long-term storage, **Hexanolamino PAF C-16** should be kept at -20°C.[2] The product is shipped at room temperature for continental US deliveries, but this may vary for other locations. [2] With proper storage, it has a stability of at least four years.[2]

Q4: In which solvents is **Hexanolamino PAF C-16** soluble?

The solubility of **Hexanolamino PAF C-16** has been determined in several common laboratory solvents. Please see the data table for specific concentrations. It is important to note that solubility can vary, and it is recommended to prepare fresh solutions for your experiments.[2]

Q5: Is **Hexanolamino PAF C-16** for human or veterinary use?

No, this product is intended for research use only and is not for human or veterinary use.[1]

Product Specification Data

Parameter	Specification
Formal Name	1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3- phosphoryl(N,N,N-trimethyl)hexanolamine
CAS Number	137566-83-7
Molecular Formula	C30H62NO7P
Formula Weight	579.8 g/mol
Purity	≥98%
Formulation	A lyophilized powder
Storage	-20°C
Stability	≥ 4 years
Solubility	DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml

Troubleshooting Guide

Issue 1: Inconsistent or unexpected biological activity (agonist vs. antagonist effects).

Troubleshooting & Optimization





- Question: Why am I observing both agonist and antagonist effects, or results that differ from expected outcomes?
- Answer: Hexanolamino PAF C-16 is known to have mixed agonist/antagonist properties that are cell-type dependent.[1][2]
 - In human monocyte-derived macrophages, it acts as an antagonist.
 - In rabbit platelets and guinea pig macrophages, it is a partial agonist.
 - In guinea pig platelets, it is a full agonist.[2]
 - Troubleshooting Steps:
 - Confirm Cell Line/Type: Ensure the cell type you are using is well-characterized in its response to PAF analogs.
 - Dose-Response Curve: Perform a dose-response experiment to determine the activity profile in your specific system. Some PAF analogs can exhibit agonistic effects at high concentrations and antagonistic effects at lower concentrations.
 - Receptor Expression: Verify the expression levels of the PAF receptor in your cell model, as this can influence the observed activity.

Issue 2: Difficulty dissolving the compound or precipitation in media.

- Question: My Hexanolamino PAF C-16 is not dissolving properly or is precipitating out of my cell culture media. What should I do?
- Answer: As a lipid-based molecule, Hexanolamino PAF C-16 can be challenging to dissolve in aqueous solutions.
 - Troubleshooting Steps:
 - Use of Organic Solvents: First, dissolve the lyophilized powder in an appropriate organic solvent such as ethanol, DMSO, or DMF at the recommended concentrations (see solubility data).[2]



- Serial Dilutions: Prepare a concentrated stock solution in the organic solvent and then make serial dilutions into your aqueous buffer or cell culture medium. Ensure vigorous mixing during dilution.
- Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. A solvent control should always be included in your experimental design.
- Sonication: Gentle sonication of the stock solution may aid in dissolving the compound.

Issue 3: High background or no signal in bioassays.

- Question: I am not seeing a clear signal or am observing high background noise in my functional assays (e.g., calcium mobilization, cytokine release).
- Answer: This can be due to a variety of factors, from reagent quality to experimental setup.
 - Troubleshooting Steps:
 - Purity Check: If you suspect degradation of the compound, a purity check via Thin Layer
 Chromatography (TLC) can be a quick qualitative assessment.
 - Cell Viability: Ensure that the concentrations of Hexanolamino PAF C-16 and any solvents used are not affecting cell viability. Perform a cell viability assay (e.g., MTS or ATP-based assay) in parallel.
 - Positive and Negative Controls: Always include a known PAF receptor agonist (like PAF C-16) as a positive control and a vehicle-only control. A PAF receptor antagonist can also be used to confirm specificity.
 - Assay Optimization: Optimize incubation times, cell density, and reagent concentrations for your specific assay.

Experimental Protocols

Protocol 1: Quality Control and Purity Assessment by Thin Layer Chromatography (TLC)



This protocol provides a general method for the qualitative assessment of **Hexanolamino PAF C-16** purity.

- Materials:
 - Silica gel TLC plates
 - Developing chamber
 - Mobile phase: A common solvent system for phospholipids is chloroform:methanol:water (e.g., 65:25:4, v/v/v). This may need to be optimized.
 - Visualization reagent: Iodine vapor or a phosphate-specific stain (e.g., molybdenum blue).
 - Hexanolamino PAF C-16 sample and a reference standard.
- Methodology:
 - Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.
 - 2. Dissolve a small amount of **Hexanolamino PAF C-16** in an appropriate solvent (e.g., chloroform:methanol 2:1).
 - 3. Spot the sample and the reference standard onto the baseline of the TLC plate.
 - 4. Place the plate in the developing chamber and allow the solvent front to move up the plate.
 - 5. Remove the plate, mark the solvent front, and allow it to dry.
 - 6. Visualize the spots using iodine vapor or the phosphate-specific stain.
 - 7. Purity is assessed by the presence of a single spot corresponding to the reference standard.

Protocol 2: Cell Viability Assessment

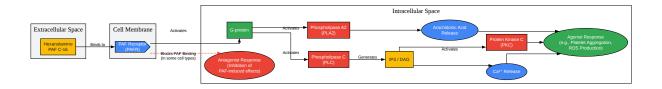


This protocol outlines a general method for assessing the effect of **Hexanolamino PAF C-16** on cell viability using a tetrazolium-based (e.g., MTS) assay.

- Materials:
 - Cells of interest
 - 96-well cell culture plates
 - Complete cell culture medium
 - Hexanolamino PAF C-16 stock solution
 - MTS reagent
 - Plate reader
- Methodology:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - 2. Prepare serial dilutions of **Hexanolamino PAF C-16** in cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).
 - 3. Remove the old medium from the cells and add the different concentrations of **Hexanolamino PAF C-16** and the vehicle control.
 - 4. Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
 - 5. Add the MTS reagent to each well according to the manufacturer's instructions.
 - 6. Incubate for 1-4 hours until a color change is visible.
 - 7. Measure the absorbance at the appropriate wavelength using a plate reader.
 - 8. Calculate cell viability as a percentage of the vehicle control.



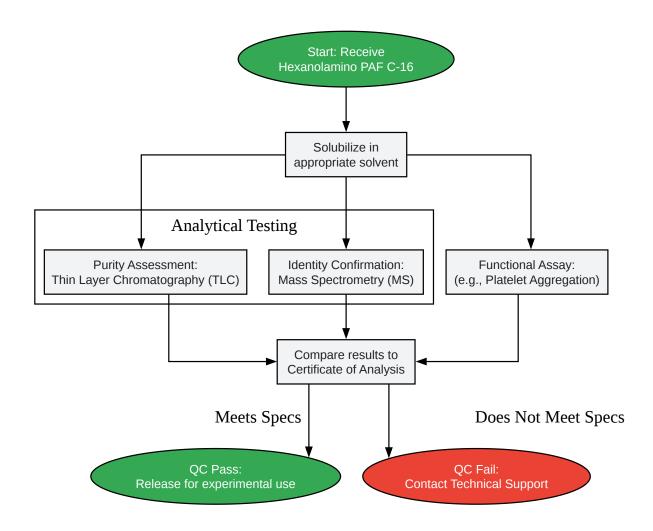
Visualizations



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Caption: Hexanolamino PAF C-16 Signaling Pathway.





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Caption: Quality Control Workflow for **Hexanolamino PAF C-16**.

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References

- 1. Hexanolamino PAF C-16 Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]



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